2,2-Dimethyl-3-(methylamino)propanenitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2,2-dimethyl-3-(methylamino)propanenitrile |
InChI |
InChI=1S/C6H12N2/c1-6(2,4-7)5-8-3/h8H,5H2,1-3H3 |
InChI Key |
ATNOERSLPHCQIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC)C#N |
Origin of Product |
United States |
Structural Classification and Nomenclature Within Nitrile and Amine Chemistry
2,2-Dimethyl-3-(methylamino)propanenitrile, with the chemical formula C₆H₁₂N₂, is a bifunctional organic molecule. acs.org Its structure is characterized by the presence of two key functional groups: a nitrile (-C≡N) group and a secondary amine (-NHCH₃) group.
From a nomenclature perspective, the name "this compound" systematically describes its structure. The parent chain is a three-carbon chain with a nitrile group, hence "propanenitrile". The numbering of the carbon chain begins at the nitrile carbon (C1). At the C2 position, there are two methyl (-CH₃) substituents, leading to the "2,2-Dimethyl-" prefix. Finally, a methylamino (-NHCH₃) group is attached to the C3 position, giving the "3-(methylamino)-" part of the name.
This compound can be classified as a β-aminonitrile. The "β" (beta) designation indicates that the amino group is located on the carbon atom that is second from the nitrile group (the C3 position). A notable feature of this molecule is the quaternary carbon atom at the C2 position, which is a carbon atom bonded to four other carbon atoms. This steric hindrance around the α-carbon (the carbon adjacent to the nitrile) can influence the reactivity of the molecule.
Below is a table summarizing the key structural and chemical identifiers for this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₂N₂ |
| Molecular Weight | 112.17 g/mol |
| CAS Number | 802000-67-5 |
| Functional Groups | Nitrile, Secondary Amine |
| Classification | β-Aminonitrile |
Significance of 2,2 Dimethyl 3 Methylamino Propanenitrile As a Key Synthetic Intermediate
The synthetic utility of 2,2-Dimethyl-3-(methylamino)propanenitrile stems from the reactivity of its nitrile and amine functional groups. These groups can be independently or sequentially modified to introduce new functionalities and build more complex molecular scaffolds.
The nitrile group is a versatile functional group that can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. The secondary amine group, on the other hand, can be acylated, alkylated, or used in the formation of various heterocyclic rings.
The presence of both of these functional groups in a single molecule makes this compound a valuable precursor for the synthesis of 1,3-diamines and β-amino acids, which are important structural motifs in many biologically active compounds and pharmaceuticals. The quaternary carbon center at the C2 position is also a synthetically interesting feature, as the construction of such sterically congested centers can be challenging. Molecules incorporating this feature are of interest in medicinal chemistry as the gem-dimethyl group can impart specific conformational constraints and metabolic stability.
While specific, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural similarity to other aminonitriles used in pharmaceutical synthesis suggests its potential in this area. For example, the related compound (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile is a key intermediate in the synthesis of a fluoroquinolone antibiotic. nih.govncl.ac.uk This precedent highlights the potential for this compound to serve as a building block for novel therapeutic agents.
Overview of Prior Academic Research on 2,2 Dimethyl 3 Methylamino Propanenitrile and Its Structural Analogs
Established Synthetic Routes to this compound
The primary and most well-established method for the synthesis of α-aminonitriles is the Strecker synthesis. mdpi.com This reaction involves the one-pot condensation of a ketone or aldehyde, an amine, and a source of cyanide. organic-chemistry.org
Aminonitrile Synthesis from Precursors (e.g., Ketones, Amines, and Cyanides)
The synthesis of this compound via the Strecker reaction would theoretically proceed from the reaction of acetone (B3395972), methylamine (B109427), and a cyanide source. The general mechanism of the Strecker synthesis involves two key steps. masterorganicchemistry.com Initially, the ketone (acetone) reacts with the amine (methylamine) to form an imine intermediate. This is followed by the nucleophilic addition of a cyanide ion to the imine, resulting in the formation of the α-aminonitrile. organic-chemistry.orgmasterorganicchemistry.com
Commonly used cyanide sources in the Strecker reaction include hydrogen cyanide (HCN), alkali metal cyanides such as potassium cyanide (KCN) or sodium cyanide (NaCN), and trimethylsilyl (B98337) cyanide (TMSCN). google.com To avoid the use of highly toxic HCN gas, cyanide salts are often used in buffered aqueous media. nrochemistry.com Acetone cyanohydrin can also serve as a cyanide source. researchgate.net
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired α-aminonitrile. Key parameters that are often varied include temperature, solvent, catalyst, and the nature of the cyanide source. mdpi.com For the synthesis of α-aminonitriles derived from ketones, which are generally less reactive than aldehydes, reaction times can be longer, and yields may be lower. thieme-connect.de
While specific yield data for the synthesis of this compound is not found in the reviewed literature, related studies on the Strecker reaction provide a general understanding of expected outcomes. Yields for the synthesis of various α-aminonitriles can range from moderate to excellent, depending on the specific substrates and conditions employed. thieme-connect.de Fine-tuning of reaction parameters on a case-by-case basis is often necessary to achieve optimal results.
| Parameter | General Conditions for Strecker Synthesis |
| Temperature | -30°C to room temperature, can be heated |
| Solvent | Water, Methanol (B129727), or solvent-free |
| Cyanide Source | KCN, NaCN, TMSCN, Acetone Cyanohydrin |
| Catalyst | Often acid-promoted, but can be catalyst-free |
Precursor Chemistry and Synthetic Pathways to the Propanenitrile Scaffold
The core of this compound is the propanenitrile scaffold, substituted with two methyl groups at the 2-position and a methylamino group at the 3-position. The strategic selection of precursors is fundamental to the successful synthesis of this target molecule.
Utilization of Acetone, Methylamine, and Cyanide Sources
As established by the principles of the Strecker synthesis, the most direct precursors for this compound are acetone, methylamine, and a cyanide source.
Acetone (CH₃COCH₃): As the ketone component, acetone provides the three-carbon backbone and the two methyl groups at the α-position of the resulting aminonitrile.
Methylamine (CH₃NH₂): This primary amine introduces the methylamino functional group.
Cyanide Source (e.g., KCN, NaCN, TMSCN): The cyanide ion acts as the nucleophile that adds to the imine intermediate, forming the nitrile group and completing the aminonitrile structure. nrochemistry.com
Exploration of Alternative Feedstocks for Propanenitrile Synthesis
While the Strecker reaction provides a direct route, other synthetic strategies can be envisioned for the construction of the propanenitrile scaffold. For example, the synthesis of related β-aminopropionitriles has been achieved through the reaction of acrylonitrile (B1666552) with dimethylamine. google.com However, this approach would not yield the specific substitution pattern of this compound.
Alternative approaches to constructing the 2,2-dimethylpropanenitrile core could involve the reaction of pivalic acid with ammonia (B1221849) over an aluminum oxide catalyst at high temperatures to form pivalonitrile (2,2-dimethylpropanenitrile), which could then be further functionalized. google.com However, the subsequent introduction of the methylamino group at the 3-position would require additional synthetic steps.
Industrial Research Perspectives on this compound Production (academic context)
From an academic viewpoint, the industrial production of this compound would likely be evaluated based on principles of green chemistry, process efficiency, and economic viability. While specific industrial research on this exact compound is not widely published in academic literature, perspectives can be drawn from processes for structurally similar compounds like β-(dimethylamino)-propionitrile.
The key considerations for industrial-scale synthesis would include:
Catalyst Selection and Optimization: The choice between heterogeneous and homogeneous catalysis is critical. For industrial production, heterogeneous catalysts are generally preferred due to ease of separation and recycling, which simplifies the purification of the final product and reduces waste. google.comnih.gov Research would focus on developing robust, highly active, and selective heterogeneous catalysts with long lifetimes. The use of supported catalysts, such as palladium on carbon (Pd/C) for related hydrogenation reactions, demonstrates an industrially feasible approach. nih.gov
Reaction Conditions: Optimizing temperature, pressure, and reactant ratios is essential to maximize yield and selectivity while minimizing energy consumption. For the synthesis of β-(dimethylamino)-propionitrile, processes have been developed that operate at moderate temperatures (e.g., 25-80°C) in specialized reactors like bubble columns to ensure efficient mixing and reaction control. google.comgoogle.com Such a setup could be adapted for this compound.
Raw Material Sourcing and Stoichiometry: The availability and cost of starting materials—in this case, methacrylonitrile (B127562) and methylamine—are primary economic drivers. Processes that utilize reactants in near-stoichiometric amounts or allow for the efficient recycling of unreacted starting materials are favored.
Downstream Processing and Purification: The purity requirements of the final product will dictate the necessary purification steps. An ideal industrial process yields a product of sufficient purity to be used directly in subsequent reactions without extensive purification. For example, some continuous processes for β-(dimethylamino)-propionitrile yield a product that is nearly pure and requires no further purification. google.com
Environmental and Safety Considerations: The avoidance of toxic reagents and solvents is a major focus of modern chemical industry research. The development of catalyst systems that can operate in greener solvents like water or under solvent-free conditions is highly desirable. researchgate.netorganic-chemistry.org Furthermore, minimizing the production of byproducts and waste streams is a critical aspect of sustainable manufacturing.
Academic research in this area would likely explore novel catalytic materials, continuous flow reactor technologies for improved safety and efficiency, and the application of computational modeling to predict optimal reaction conditions and catalyst performance.
Transformations Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. It can also undergo reduction to form the corresponding primary amine.
Nucleophilic Addition Reactions to the Nitrile Moiety
The nitrile group of this compound is a key site for nucleophilic attack, a fundamental reaction for this class of compounds. While direct addition of nucleophiles to nitriles often requires activation, various methodologies can be employed. For instance, in reactions analogous to those with simpler nitriles, the presence of a Lewis acid can activate the nitrile carbon towards nucleophilic attack. richmond.edu
One notable transformation is the reaction with organometallic reagents, such as Grignard or organolithium reagents. This process, after hydrolysis of the intermediate imine, would lead to the formation of ketones.
Another important class of reactions involves the in-situ generation of a nucleophilic species from the nitrile itself. For example, treatment with trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and a non-nucleophilic base could convert the nitrile into a silyl (B83357) ketene (B1206846) imine. This intermediate is a potent nucleophile that can react with various electrophiles, such as acetals and nitrones, in a Mukaiyama-like pathway to form new carbon-carbon bonds. richmond.edu
The hydrolysis of the nitrile group, typically under acidic or basic conditions, represents another key nucleophilic addition reaction where water acts as the nucleophile. This reaction proceeds via an intermediate amide to ultimately yield a β-amino carboxylic acid, 2,2-dimethyl-3-(methylamino)propanoic acid.
Hydrogenation Pathways to Corresponding Amine Derivatives
The reduction of the nitrile group to a primary amine is a synthetically valuable transformation, converting this compound into N¹,2,2-trimethylpropane-1,3-diamine. This reaction is typically achieved through catalytic hydrogenation.
Various catalysts can be employed for this purpose, with Raney nickel and Raney cobalt being common choices, often in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts. The reaction is generally carried out under a hydrogen atmosphere at elevated pressure and temperature. For instance, a patented process for a related compound, 3-(dimethylamino)propanenitrile (B47339), utilizes a nickel-based alloy catalyst under relatively mild conditions (e.g., 30-60°C and 2-5 bar) to achieve high conversion and selectivity to the corresponding diamine. google.com
Alternative reducing agents can also be used, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran. This method provides a powerful, non-catalytic route to the diamine.
The hydrogenation of similar β-aminonitriles, such as 3-(dimethylamino)propionitrile, has been studied over palladium catalysts. researchgate.net These studies show that besides the expected diamine, side reactions can lead to the formation of more complex products through intermolecular condensation and reduction steps. researchgate.net
| Reactant | Reaction Type | Key Reagents/Catalysts | Product |
| This compound | Nucleophilic Addition (Hydrolysis) | H₃O⁺ or OH⁻, H₂O | 2,2-Dimethyl-3-(methylamino)propanoic acid |
| This compound | Hydrogenation | H₂, Raney Ni or LiAlH₄ | N¹,2,2-Trimethylpropane-1,3-diamine |
Reactions at the Methylamino Group
The secondary amine functionality in this compound is nucleophilic and can readily participate in reactions such as alkylation, acylation, and condensation.
Alkylation and Acylation Reactions of the Secondary Amine
The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it a good nucleophile for reactions with electrophiles. N-alkylation can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting acid. This reaction converts the secondary amine into a tertiary amine. For example, reaction with methyl iodide would yield 3-(dimethylamino)-2,2-dimethylpropanenitrile.
N-acylation occurs readily upon treatment with acylating agents such as acyl chlorides or acid anhydrides. For instance, reacting this compound with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-(2-cyano-2-methylpropyl)-N-methylacetamide. These acylation reactions are typically high-yielding and proceed under mild conditions.
Role in Amidine Formation and Related Nitrogen Heterocycles
The direct addition of amines to nitriles is a fundamental method for the synthesis of amidines. mdpi.com While this reaction often requires activation of the nitrile, intramolecular variations or reactions with highly reactive nitriles are plausible. However, a more common approach involves the Pinner reaction, where the nitrile is first converted to an imidate ester hydrochloride by treatment with an alcohol and hydrogen chloride. Subsequent reaction of this Pinner salt with an amine yields the corresponding amidine.
In the context of this compound, the methylamino group can act as the nucleophile in intermolecular reactions with other nitriles to form more complex amidines. More significantly, the molecule itself can be a precursor to substituted amidines by first transforming the nitrile group. For example, activation of the nitrile followed by addition of a primary amine would yield an N,N'-disubstituted amidine. The direct addition of ammonia or a primary amine to a nitrile can be facilitated by Lewis acids or, in some cases, mercaptocarboxylic acids. mdpi.comgoogle.com
| Electrophile | Reaction Type | Product Class | Example Product |
| Alkyl Halide (e.g., CH₃I) | N-Alkylation | Tertiary Amine | 3-(Dimethylamino)-2,2-dimethylpropanenitrile |
| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | Amide | N-(2-cyano-2-methylpropyl)-N-methylacetamide |
| Activated Nitrile | Amidine Formation | Substituted Amidine | N-substituted-2,2-dimethyl-3-(methylamino)propanimidamide |
Skeletal Rearrangements and Cyclization Reactions
The presence of both an amine and a nitrile group within the same molecule allows for intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. clockss.org These reactions often require activation of one of the functional groups and are dependent on the chain length separating them.
For this compound, cyclization could be induced to form various heterocyclic systems. For example, reduction of the nitrile to the primary amine, yielding the corresponding 1,3-diamine, provides a versatile intermediate. This diamine can then undergo condensation reactions with dicarbonyl compounds, or their equivalents, to form six-membered heterocyclic rings such as pyrimidines or diazepines, depending on the electrophile used.
While skeletal rearrangements of the core carbon framework are not commonly reported for this specific molecule, related β-aminonitriles can be precursors to various heterocyclic systems through multi-step sequences that may involve cyclization followed by rearrangement. For instance, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a classic method for forming cyclic ketones, highlighting the potential for nitrile-based cyclizations, although this specific reaction is not directly applicable here. The combination of the amine and nitrile functionalities provides a platform for constructing more complex molecular architectures. researchgate.net
Influence of the Gem-Dimethyl Effect on Reactivity Profiles
The presence of two methyl groups on the carbon atom adjacent to the aminomethyl group introduces a significant steric effect known as the Thorpe-Ingold effect or gem-dimethyl effect. wikipedia.orgchem-station.com This effect plays a crucial role in the molecule's reactivity, particularly in intramolecular reactions. wikipedia.org The primary explanation for this effect is the alteration of bond angles; the steric bulk of the gem-dimethyl group increases the angle between them, which in turn compresses the angle between the other two substituents on the tetrahedral carbon. wikipedia.orgchem-station.com This compression brings the reactive termini of a molecular chain—in this case, the methylamino and nitrile groups—into closer proximity, thereby increasing the rate of intramolecular reactions. wikipedia.orgnih.gov
Another contributing factor is the reduction in conformational freedom. The gem-dimethyl substituents restrict the rotation around the single bonds, increasing the probability that the molecule will adopt a conformation favorable for cyclization. chem-station.com This kinetic effect accelerates reactions that lead to the formation of cyclic structures. wikipedia.org While primarily a kinetic phenomenon, a thermodynamic contribution also exists, as the strain energy can decrease upon cyclization. wikipedia.org
| Factor | Description | Impact on this compound |
|---|---|---|
| Angle Compression | The steric hindrance from geminal alkyl groups narrows the bond angle between the reacting groups. chem-station.com | Brings the methylamino and nitrile groups closer, promoting intramolecular interactions. |
| Reduced Conformational Freedom | Steric repulsion from the methyl groups favors conformations where reactive ends are proximate. chem-station.com | Increases the statistical likelihood of achieving the transition state for cyclization. |
| Thermodynamic Stability | The strain energy of the acyclic precursor is increased relative to the cyclic product. wikipedia.org | Favors the formation of a more stable cyclic product. |
Intramolecular Cyclizations to Form Nitrogen-Containing Rings
The structural arrangement of this compound, combined with the gem-dimethyl effect, makes it a prime candidate for intramolecular cyclization to form nitrogen-containing heterocyclic rings. wikipedia.orglucp.net The nucleophilic secondary amine can attack the electrophilic carbon of the nitrile group. This type of reaction is significantly accelerated by the Thorpe-Ingold effect, which facilitates the formation of small to medium-sized rings. chem-station.comlucp.net
Depending on the reaction conditions (e.g., presence of acid or base catalysts), this intramolecular reaction could lead to the formation of various heterocyclic systems. For instance, a catalyzed cyclization could yield a substituted dihydropyrimidine (B8664642) or a related nitrogen-containing ring structure. The gem-dimethyl group not only accelerates the rate of ring closure but also influences the stability and substitution pattern of the resulting heterocycle. nih.govlucp.net Such cyclizations are a powerful tool in synthetic chemistry for the rapid construction of complex molecular architectures from relatively simple acyclic precursors. enamine.net
Coordination Chemistry of this compound and its Analogs
The presence of two potential donor sites—the nitrogen of the methylamino group and the nitrogen of the nitrile group—allows this compound to function as a ligand in coordination chemistry.
Ligand Properties in Metal Complex Formation
Aminonitriles can act as versatile ligands in the formation of metal complexes. enamine.net this compound possesses both a "hard" donor site (the secondary amine) and a "soft" donor site (the nitrile group), making it a potentially interesting ligand for a variety of transition metals. wikipedia.org It can function as a monodentate ligand, coordinating through either the amine or the nitrile nitrogen. More significantly, its structure allows for chelation, where both the amino and nitrile groups coordinate to a single metal center to form a stable five-membered chelate ring.
The properties of the resulting metal complex would depend on the metal ion, its oxidation state, and the coordination geometry. The amine group is a strong sigma (σ) donor, while the nitrile group is a weaker σ-donor but also possesses pi (π)-acceptor capabilities. wikipedia.org This allows it to stabilize metals in various oxidation states. The steric bulk of the gem-dimethyl group would also influence the coordination environment around the metal center, potentially affecting the complex's stability, solubility, and subsequent reactivity.
Activation of Nitrile Ligands in Transition Metal Complexes
Coordination of the nitrile group to a transition metal center significantly alters its reactivity. wikiwand.comrug.nl When a nitrile coordinates to a cationic metal center, the electron density is withdrawn from the C≡N bond, making the nitrile carbon atom more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.org This activation is the basis for many metal-catalyzed transformations of nitriles. wikipedia.orgwikiwand.com
In a complex of this compound, a coordinated nitrile ligand could be activated towards attack by various nucleophiles, such as water, alcohols, or amines. wikipedia.org This can lead to reactions like hydrolysis to form amides or addition of other nucleophiles to the nitrile carbon. wikipedia.orgrug.nl In some cases, particularly with low-valence metals, the nitrile can bind in an η²-fashion (side-on), which is often an intermediate step in catalytic reactions like nitrile hydrogenation. wikipedia.orgwikiwand.com Metal-ligand cooperation, where the ligand itself participates directly in bond activation, provides another pathway for nitrile functionalization within a coordination complex. rug.nlresearchgate.net
| Activation Mode | Description | Potential Outcome |
|---|---|---|
| N-Coordination (Lewis Acid Activation) | The nitrile coordinates via its nitrogen lone pair to a cationic metal center, increasing the electrophilicity of the nitrile carbon. wikipedia.org | Facilitates nucleophilic attack (e.g., by water, alcohols) at the carbon, leading to hydrolysis or addition products. wikipedia.org |
| η²-Coordination (Side-on Bonding) | The nitrile C≡N bond coordinates sideways to a low-valent metal center. wikiwand.com | Often an intermediate in catalytic cycles such as hydrogenation or cycloaddition reactions. wikipedia.orgwikiwand.com |
| Metal-Ligand Cooperation | The ligand framework actively participates with the metal center to bind and activate the nitrile. rug.nl | Can lead to novel transformations like cycloadditions or functional group transfers. rug.nlresearchgate.net |
Advanced Functionalization Strategies for Aminonitriles
Modern synthetic methods offer sophisticated strategies for modifying aminonitriles, moving beyond traditional functional group transformations.
Electrochemical Functionalization and Redox Chemistry
Electrochemical methods provide a powerful and sustainable approach for the functionalization of amines and aminonitriles. nih.govnih.gov These methods can achieve transformations that are often difficult using conventional chemical reagents, frequently under mild conditions and without the need for stoichiometric oxidants or reductants. nih.govacs.org
For a molecule like this compound, electrochemical oxidation could be used to functionalize the C-H bonds adjacent (alpha) to the nitrogen atom. Anodic oxidation can generate an iminium ion intermediate from the secondary amine. nih.gov This highly reactive intermediate can then be trapped by various nucleophiles, including cyanide itself, leading to α-cyanation, or other nucleophiles present in the reaction medium. acs.orgmdpi.com This strategy represents a redox-neutral approach to forming new C-C bonds. acs.orgnih.govfigshare.com
Electrochemical oxidation of primary amines to nitriles is a well-established process, often catalyzed by materials like nickel oxyhydroxide (NiOOH). nih.gov While the target molecule already contains a nitrile, the amino group could potentially undergo further electrochemical transformations. The specific pathways, whether involving hydrogen atom transfer or hydride transfer, would depend on the electrode material, applied potential, and reaction conditions. nih.gov These advanced electrochemical strategies open up new avenues for the derivatization of complex aminonitriles. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions with Related Amines
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway in organic chemistry for the modification of aromatic rings. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs, such as nitro (-NO2), cyano (-CN), or carbonyl groups, serve to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. masterorganicchemistry.comyoutube.com
The general mechanism for an SNAr reaction with a secondary amine like this compound would involve the initial attack of the amine's nitrogen on the carbon atom bearing the leaving group on the electron-deficient aromatic ring. youtube.com This step, which is typically the rate-determining step, results in the formation of a tetrahedral Meisenheimer intermediate. masterorganicchemistry.com The negative charge of this intermediate is delocalized across the aromatic system and stabilized by the ortho- and para-substituted EWGs. youtube.com In the final step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the N-aryl substituted product.
The efficiency of SNAr reactions is influenced by several factors, including the nature of the leaving group, the type and position of the activating groups, the solvent, and the reaction temperature. The typical reactivity order for halogen leaving groups in SNAr reactions is F > Cl > Br > I, which is inverse to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.comnih.gov This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond. youtube.com
Given the structural similarity of this compound to other secondary amines, it is plausible that it would react with highly activated aryl halides, such as 1-fluoro-2,4-dinitrobenzene (B121222) or 1-chloro-2,4-dinitrobenzene, under standard SNAr conditions. Such conditions often involve heating the reactants in a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP), sometimes in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. commonorganicchemistry.comsemanticscholar.org
The table below illustrates hypothetical SNAr reactions involving a generic secondary amine with representative activated aryl halides, providing a model for the expected reactivity of this compound.
| Aryl Halide | Nucleophile (Secondary Amine) | Solvent | Base (optional) | Product |
| 1-Fluoro-2,4-dinitrobenzene | R₂NH | DMF | K₂CO₃ | N-(2,4-Dinitrophenyl)-dialkylamine |
| 1-Chloro-2,4-dinitrobenzene | R₂NH | DMSO | Et₃N | N-(2,4-Dinitrophenyl)-dialkylamine |
| 4-Chloro-3-nitrobenzonitrile | R₂NH | NMP | DIPEA | N-(2-Nitro-4-cyanophenyl)-dialkylamine |
| 2,4-Dichloropyrimidine | R₂NH | MeCN | NaHCO₃ | 2-Chloro-4-(dialkylamino)pyrimidine or 4-Chloro-2-(dialkylamino)pyrimidine |
This table presents generalized conditions for SNAr reactions with secondary amines and is intended to be illustrative of the potential reactivity of this compound.
Further empirical research is necessary to fully characterize the reactivity profile of this compound in SNAr reactions and to determine the optimal conditions for its derivatization via this method.
Advanced Spectroscopic Characterization and Structural Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and spatial arrangement of atoms. However, publicly accessible, detailed NMR spectroscopic data for 2,2-Dimethyl-3-(methylamino)propanenitrile is not currently available in peer-reviewed scientific literature or established chemical databases. While commercial suppliers of the hydrochloride salt of this compound suggest the availability of NMR data, these spectra are not publicly disseminated.
For the purpose of illustrating the expected spectroscopic features, a theoretical analysis of the compound's structure suggests that both ¹H and ¹³C NMR would provide distinct signals corresponding to the unique chemical environments of the protons and carbon atoms within the molecule.
High-Resolution ¹H and ¹³C NMR Investigations of the Compound and its Derivatives
A ¹H NMR spectrum of this compound would be expected to show characteristic signals for the gem-dimethyl protons, the methylene (B1212753) protons adjacent to the nitrogen, the methylamino proton, and the methyl group attached to the nitrogen. The chemical shifts, signal multiplicities (splitting patterns), and integration values would be instrumental in confirming the proton framework of the molecule.
Similarly, a ¹³C NMR spectrum would display distinct resonances for the quaternary carbon, the gem-dimethyl carbons, the methylene carbon, the methylamino carbon, and the nitrile carbon. The chemical shifts of these signals would be indicative of the electronic environment of each carbon atom.
Without experimental data, a detailed table of chemical shifts and coupling constants cannot be provided.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY, TOCSY) for Connectivity and Conformation
To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments would be essential. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms. Further insights into the three-dimensional structure and conformational preferences could be obtained from Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. Total Correlation Spectroscopy (TOCSY) would be valuable in identifying all protons within a spin system.
The application of these techniques to this compound would provide a complete and unambiguous assignment of its NMR spectra, solidifying its structural characterization.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Accurate Mass Determination
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be well-suited for determining the accurate molecular mass of this compound. In positive ion mode, the compound would be expected to be observed as its protonated molecule, [M+H]⁺. The high-resolution capabilities of modern mass spectrometers would allow for the determination of the exact mass of this ion, which can be used to confirm its elemental formula.
High-Resolution Mass Spectrometry (HRMS) in Reaction Product Identification
In the context of chemical synthesis, High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the identity of reaction products. For this compound, HRMS would provide a highly accurate mass measurement, which serves as a primary confirmation of its successful synthesis. Analysis of the fragmentation patterns observed in the mass spectrum could further corroborate the proposed structure.
Specific fragmentation data for this compound is not publicly available, and therefore a detailed fragmentation table cannot be compiled.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.
A prominent feature in the IR spectrum would be the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2260-2220 cm⁻¹. The presence of the secondary amine (N-H) would give rise to a stretching vibration in the range of 3500-3300 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and methylene groups would be observed around 3000-2850 cm⁻¹, and C-N stretching vibrations would be expected in the 1250-1020 cm⁻¹ region.
A summary of the expected characteristic IR absorption bands is provided in the table below. It is important to note that these are predicted ranges, and the exact positions would need to be determined from an experimental spectrum.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3500 - 3300 |
| C-H Stretch (sp³) | 3000 - 2850 |
| C≡N Stretch | 2260 - 2220 |
| C-N Stretch | 1250 - 1020 |
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, Column Chromatography)
Chromatographic techniques are indispensable in the research and development of organic compounds for both the qualitative assessment of purity and the preparative separation of target molecules from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and column chromatography are two of the most powerful and widely employed methods for these purposes. While specific literature detailing the chromatographic separation of this compound is not extensively available, the application of these techniques can be inferred from the compound's structural features and from established methodologies for analogous aminonitriles.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier analytical technique for determining the purity of a compound and for the quantitative analysis of mixture components. Its high resolution, sensitivity, and speed make it an ideal choice for in-process monitoring of reactions and for final product quality control. For a polar compound such as this compound, which contains a basic secondary amine and a polar nitrile group, reversed-phase HPLC is the most probable mode of analysis.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (often silica-based with C8 or C18 alkyl chains) is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Less polar compounds will have a stronger affinity for the stationary phase and thus will be retained longer, while more polar compounds will elute earlier with the mobile phase.
Hypothetical HPLC Method for Purity Assessment:
To illustrate, a hypothetical HPLC method for assessing the purity of this compound is presented below. The parameters are based on common practices for the analysis of small, polar, nitrogen-containing organic molecules.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Acetonitrile (ACN) and water (with 0.1% trifluoroacetic acid or formic acid as a modifier) |
| Gradient | 5% ACN to 95% ACN over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (due to the nitrile chromophore) or Mass Spectrometry (MS) for higher specificity |
| Injection Volume | 10 µL |
The acidic modifier in the mobile phase serves to protonate the methylamino group, which can improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. The purity of a sample would be determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all observed peaks.
Column Chromatography
For the preparative separation and purification of this compound on a larger scale than is feasible with analytical HPLC, column chromatography is the method of choice. This technique typically employs a glass column packed with a stationary phase, through which a solvent (the mobile phase) is passed to separate the components of a mixture.
Given the polar nature of this compound, normal-phase column chromatography using silica gel as the stationary phase is a likely approach for its purification. In this mode, a nonpolar mobile phase is used, and more polar compounds are retained more strongly on the polar silica gel.
Hypothetical Column Chromatography Method for Purification:
A researcher synthesizing this compound might encounter unreacted starting materials or byproducts. Column chromatography can be employed to isolate the desired product. A plausible method is outlined below.
| Parameter | Description |
| Stationary Phase | Silica Gel (e.g., 60 Å, 70-230 mesh) |
| Mobile Phase (Eluent) | A gradient or isocratic mixture of a nonpolar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol) |
| Elution Strategy | A typical starting point might be a low polarity mixture (e.g., 95:5 Dichloromethane (B109758):Methanol), with a gradual increase in the proportion of Methanol (B129727) to elute more polar compounds. |
| Fraction Collection | Fractions of the eluent are collected sequentially. |
| Analysis of Fractions | Thin-Layer Chromatography (TLC) is used to analyze the collected fractions to identify those containing the pure product. |
For aminonitriles, it is sometimes advantageous to add a small amount of a basic modifier, such as triethylamine (B128534), to the eluent. This can prevent the basic amine from strongly and irreversibly binding to the acidic silica gel, which would otherwise lead to poor recovery and significant peak tailing.
Illustrative Research Findings for a Structurally Similar Compound:
While specific research on the chromatographic purification of this compound is scarce, studies on other aminonitriles provide valuable insights. For instance, in the synthesis of various α-aminonitriles, purification is often achieved using silica gel column chromatography with eluent systems such as a mixture of dichloromethane and methanol. nih.gov This supports the feasibility of the hypothetical method described above. The choice of solvent ratios is critical and is typically optimized on a case-by-case basis using TLC to achieve the best separation.
Computational and Theoretical Studies on 2,2 Dimethyl 3 Methylamino Propanenitrile
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are fundamental to exploring the electronic characteristics of a molecule, which in turn dictate its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. mdpi.com It is widely employed to determine optimized molecular geometries, energies, and other electronic properties. For 2,2-dimethyl-3-(methylamino)propanenitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be used to predict its most stable three-dimensional structure.
Table 1: Representative DFT-Calculated Geometrical Parameters for an Aminonitrile Structure This data is illustrative and based on typical values for similar molecules.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (gem-dimethyl) | 1.54 Å |
| C-CN | 1.47 Å | |
| C≡N | 1.16 Å | |
| C-N (amino) | 1.46 Å | |
| Bond Angle | C-C-C | 109.5° |
| C-C-CN | 110.0° |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com
For nitriles, the LUMO is typically a π* antibonding orbital associated with the C≡N triple bond. nih.gov This makes the carbon atom of the nitrile group electrophilic and susceptible to nucleophilic attack, which is a key step in many reactions of nitriles, such as hydrolysis and addition of Grignard reagents. libretexts.orgpressbooks.pub The energy of the LUMO is a critical indicator of this reactivity; a lower LUMO energy implies a higher susceptibility to nucleophilic attack. nih.gov FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these frontier orbitals. The presence of the methylamino group, an electron-donating group, would be expected to raise the energy of the HOMO, influencing its nucleophilic character.
Table 2: Illustrative Frontier Molecular Orbital Energies for Aminonitriles This data is hypothetical and serves to illustrate the typical outputs of FMO analysis.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO+1 | 1.8 | Higher energy unoccupied orbital |
| LUMO | -0.03 | π* orbital of the C≡N group, site of nucleophilic attack |
| HOMO | -9.5 | Primarily located on the amino group lone pair |
Mechanistic Modeling and Reaction Pathway Elucidation
Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, providing a step-by-step view of how reactants are converted into products.
A key goal of mechanistic studies is to characterize the transition state—the highest energy point along the reaction coordinate that connects reactants and products. pressbooks.pub Computational methods are uniquely suited for locating these transient structures and calculating their energies. The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate.
For reactions involving this compound, such as its hydrolysis to an amide and then a carboxylic acid, transition state analysis can reveal the detailed mechanism. pressbooks.pubchemistrysteps.com For example, in the acid-catalyzed hydrolysis, calculations would model the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water and subsequent proton transfers, identifying the transition state for each elementary step. Plotting the energy of the system along the reaction pathway generates a reaction energy profile, which provides a visual representation of the reaction's thermodynamics and kinetics.
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape of a molecule (its conformation) can significantly influence its physical properties and biological activity. This compound possesses several single bonds around which rotation can occur, leading to different spatial arrangements or conformers.
Conformational analysis involves systematically exploring the potential energy surface of the molecule as a function of its dihedral angles. For this compound, key rotations would be around the C2-C3 bond. Computational methods can be used to perform a "dihedral scan," where the energy of the molecule is calculated at incremental rotations around a specific bond. This process identifies energy minima, corresponding to stable staggered conformations (e.g., anti and gauche), and energy maxima, corresponding to unstable eclipsed conformations. mdpi.com A similar analysis was performed for the related 2,2-dimethylpropane-1,3-diaminium cation, which showed the anti-anti conformation to be the most stable. mdpi.com The relative energies of the stable conformers determine their population at a given temperature. Such studies are crucial for understanding how the molecule might interact with other molecules or biological receptors.
Table 3: Representative Conformational Energy Profile for Rotation Around a C-C Bond This data is for illustrative purposes, modeling the rotation around the central C-C bond in a substituted propane.
| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |
|---|---|---|
| 0 | Eclipsed | 5.0 (Maximum) |
| 60 | Gauche | 0.9 (Minimum) |
| 120 | Eclipsed | 4.5 (Maximum) |
| 180 | Anti | 0.0 (Global Minimum) |
| 240 | Eclipsed | 4.5 (Maximum) |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
A comprehensive analysis of the predicted spectroscopic parameters for this compound and their correlation with experimental data cannot be compiled, as dedicated computational studies providing this information are not available in the current body of scientific literature.
For a meaningful comparison, computational studies would typically employ methods such as Density Functional Theory (DFT) or ab initio calculations to predict parameters like:
¹H and ¹³C NMR Chemical Shifts: Theoretical calculations can provide insights into the electronic environment of the nuclei, which correlates with experimentally observed chemical shifts.
Infrared (IR) and Raman Vibrational Frequencies: Computational models can predict the vibrational modes of the molecule, which correspond to the peaks observed in IR and Raman spectra. These predicted frequencies are often scaled to better match experimental values.
UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions, which can be correlated with the absorption maxima observed in UV-Vis spectroscopy.
Once experimental data is obtained through techniques such as NMR spectroscopy, FTIR spectroscopy, and UV-Vis spectrophotometry, a correlation analysis can be performed. This involves comparing the theoretical values with the experimental ones, often through statistical methods, to validate the computational model and gain a deeper understanding of the molecule's structure and properties.
Without published research that has undertaken these computational predictions and the corresponding experimental validation for this compound, any presentation of data tables or detailed research findings would be speculative.
Applications in Advanced Organic Synthesis and Interdisciplinary Research
2,2-Dimethyl-3-(methylamino)propanenitrile as a Versatile Building Block in Complex Molecule Synthesis
As a versatile building block, this compound offers synthetic chemists a valuable synthon for introducing a gem-dimethyl group adjacent to a nitrogen-containing side chain. The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, or reaction with organometallic reagents to form ketones. Simultaneously, the secondary amine provides a site for N-alkylation, acylation, or participation in cyclization reactions.
Synthesis of Fine Chemicals and Pharmaceutical Intermediates
While specific, publicly documented syntheses of commercial fine chemicals or advanced pharmaceutical intermediates directly employing this compound are not extensively reported in peer-reviewed literature, its structural motifs are present in molecules of pharmaceutical interest. The class of β-aminonitriles, to which this compound belongs, is significant. For instance, related aminonitrile structures serve as key intermediates in the synthesis of various therapeutic agents. A notable example from a related class of compounds is the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, which is a crucial intermediate for the preparation of the fluoroquinolone antibiotic PF-00951966. This highlights the potential of the aminonitrile scaffold in constructing complex pharmaceutical molecules.
The reduction of the nitrile group in this compound would yield 2,2-dimethyl-N1-methylpropane-1,3-diamine. Diamines are a critical class of intermediates in the synthesis of polyamides, polyurethanes, and pharmaceuticals, including certain antihistamines and antiviral drugs. The synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA) from 3-(dimethylamino)propanenitrile (B47339) is an analogous industrial process, suggesting a parallel utility for the title compound.
Table 1: Potential Transformations and Products from this compound
| Reaction Type | Potential Product | Significance of Product Class | Details |
|---|---|---|---|
| Nitrile Reduction | 2,2-dimethyl-N1-methylpropane-1,3-diamine | Building block for polymers and pharmaceuticals. | expand_more |
| The reduction of the nitrile to a primary amine creates a valuable 1,3-diamine. This reaction is typically achieved using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. | |||
| Nitrile Hydrolysis | 3-(Methylamino)-2,2-dimethylpropanoic acid | Precursor for β-amino acid derivatives and peptides. | expand_more |
| Acid or base-catalyzed hydrolysis converts the nitrile group into a carboxylic acid, yielding a β-amino acid. These are important in medicinal chemistry for creating peptidomimetics and other biologically active molecules. | |||
| N-Acylation | N-(3-cyano-2,2-dimethylpropyl)-N-methylacetamide (example) | Modification of the amine for further functionalization or to build amide-containing scaffolds. | expand_more |
| Reaction of the secondary amine with an acylating agent (e.g., acetyl chloride) forms an amide. This can be a final product or a protecting group strategy. |
Design and Construction of Novel Molecular Scaffolds and Compound Libraries
Molecular scaffolds form the core structure of a molecule, upon which various functional groups can be appended to create a library of related compounds for screening purposes. This compound is described by chemical suppliers as a "versatile small molecule scaffold". google.com Its bifunctional nature allows for orthogonal chemical modifications. For instance, the amine can be functionalized through reductive amination or amide coupling, while the nitrile can be converted into other groups. This allows for the systematic generation of a library of compounds with diverse substituents, which is a cornerstone of combinatorial chemistry and high-throughput screening. The gem-dimethyl group provides steric bulk and conformational rigidity to the scaffold, which can be advantageous in designing molecules that bind to specific biological targets.
Exploration in Medicinal Chemistry Research (non-clinical focus)
In the realm of non-clinical medicinal chemistry, the focus is on the design, synthesis, and biological evaluation of new chemical entities in vitro and in cellular models. The aminonitrile functional group is a recognized motif in medicinal chemistry.
Development of Ligands for Biological Targets (e.g., enzyme inhibition)
The nitrile group can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group, and it is found in numerous approved drugs. The secondary amine in this compound can be protonated at physiological pH, allowing it to form ionic interactions with biological targets such as enzymes or receptors. While specific research on this compound as an enzyme inhibitor is not prominent, its derivatives could be designed to target various enzyme classes. For example, by converting the nitrile to a reactive "warhead" and attaching a specific targeting moiety to the amine, one could design a covalent inhibitor. The general class of β-aminonitriles has been investigated for various biological activities, suggesting that derivatives of the title compound could serve as starting points for ligand development.
Structure-Activity Relationship (SAR) Studies of Analogs in Pre-clinical Investigations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. Although specific SAR studies for analogs of this compound are not available in the public domain, a hypothetical SAR study could involve the systematic modification of the compound.
Table 2: Hypothetical SAR Exploration Points for this compound Analogs
| Modification Site | Potential Modification | Rationale for SAR Study | Details |
|---|---|---|---|
| N-Methyl Group | Substitution with larger alkyl or aryl groups. | To probe the size and nature of the binding pocket around the nitrogen atom. | expand_more |
| Replacing the methyl group with ethyl, propyl, benzyl (B1604629), or other groups can impact steric interactions and lipophilicity, which in turn affects binding affinity and cell permeability. | |||
| Gem-Dimethyl Group | Replacement with cyclopropyl, cyclobutyl, or other cyclic structures. | To alter the conformational rigidity and spatial orientation of the molecule. | expand_more |
| A spirocyclic group in place of the two methyl groups would significantly change the molecule's three-dimensional shape, potentially leading to improved binding or selectivity. | |||
| Nitrile Group | Conversion to tetrazole, amide, or carboxylic acid. | To investigate the role of the nitrile as a hydrogen bond acceptor or its bioisosteric replacement. | expand_more |
| Replacing the nitrile with other functional groups that have different electronic and hydrogen-bonding properties can reveal critical interactions with a biological target. A tetrazole, for example, is a common bioisostere for a carboxylic acid. |
Role in Materials Science and Polymer Chemistry (academic perspective on chemical role)
From an academic perspective, the chemical functionalities of this compound suggest potential, though underexplored, roles in materials science. The nitrile group is a known precursor for polymerization. For instance, acrylonitrile (B1666552) (propenonitrile) is the monomer for polyacrylonitrile, a polymer used in carbon fiber production and textiles. While the steric hindrance from the gem-dimethyl group in this compound might inhibit polymerization through the nitrile group, it could be incorporated as a comonomer to modify polymer properties.
The presence of both an amine and a nitrile group allows for its potential use in the synthesis of specialized polymers. For example, it could be used to create polymers with pendant functional groups. After polymerization involving another part of a larger monomer containing this moiety, the nitrile and amine groups would be available for post-polymerization modification, allowing for the attachment of other molecules to the polymer backbone. Furthermore, the diamine that results from the reduction of the nitrile group is a classic monomer for step-growth polymerization to form polyamides or polyimides.
Investigation as a Component in Catalyst Systems (e.g., polymerization catalysts)
A thorough search of scientific databases and chemical literature did not yield any specific studies where this compound has been investigated or utilized as a component in polymerization catalyst systems. While aminonitrile compounds, in a broader sense, are recognized as important intermediates in various chemical syntheses, their direct application in polymerization catalysis is not a widely documented area of research.
Generally, catalyst systems for polymerization are diverse and tailored to the specific type of polymerization (e.g., Ziegler-Natta, metallocene, or radical polymerization). The ligands or components of these systems often possess specific electronic and steric properties to influence the catalytic activity and selectivity. While the nitrogen atom in this compound could potentially act as a ligand to a metal center, there is no published evidence to suggest its efficacy or exploration for this purpose.
Environmental Chemical Research Aspects (non-toxicological, e.g., degradation pathways)
Detailed environmental chemical research focusing specifically on this compound is not available in the current body of scientific literature. The following subsections address the probable environmental behavior of this compound based on the known properties of related aminonitriles and general principles of environmental chemistry.
Chemical Stability and Degradation in Environmental Matrices
The chemical stability of this compound in environmental matrices such as soil and water has not been specifically reported. However, its structure, containing both an amine and a nitrile functional group, suggests potential pathways for degradation.
Hydrolysis: The nitrile group (-CN) can undergo hydrolysis to form a carboxylic acid. This process can be influenced by pH, with reaction rates typically increasing under acidic or basic conditions. The presence of the amino group could potentially influence the rate and mechanism of hydrolysis.
Biodegradation: Microbial communities in soil and water are known to degrade a wide variety of organic compounds. It is plausible that microorganisms could utilize this compound as a source of carbon and nitrogen. Enzymatic pathways could involve the hydrolysis of the nitrile group by nitrilase or nitrile hydratase enzymes. The methylamino group might be susceptible to enzymatic oxidation or deamination.
Without experimental data, the half-life and specific degradation products of this compound in various environmental compartments remain speculative.
Fate and Transport of the Compound as a Chemical Intermediate
The fate and transport of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). As this information is not published for this compound, a precise assessment of its environmental mobility cannot be made.
However, some general predictions can be inferred from its structure:
Mobility in Soil: The presence of the polar amino and nitrile groups would likely impart some degree of water solubility, suggesting potential for leaching through the soil profile. The extent of this mobility would be influenced by the compound's interaction with soil organic matter and clay particles.
Volatilization: An estimation of the compound's vapor pressure would be needed to assess its potential for volatilization from soil or water surfaces.
Bioaccumulation: The octanol-water partition coefficient (Kow) is a key indicator of a chemical's potential to bioaccumulate in organisms. Without this data, the bioaccumulation potential of this compound is unknown.
Future Research Perspectives on 2,2 Dimethyl 3 Methylamino Propanenitrile
Development of Sustainable and Green Synthetic Methodologies
The synthesis of α-aminonitriles has traditionally been dominated by the Strecker reaction, which, despite its efficiency, often involves toxic cyanide sources like hydrogen cyanide (HCN) or alkali metal cyanides. nih.govnih.govmdpi.com Future research on 2,2-Dimethyl-3-(methylamino)propanenitrile should prioritize the development of environmentally benign synthetic routes.
Green chemistry approaches for aminonitrile synthesis have gained significant traction. One promising avenue is the use of water as a solvent, which drastically reduces the environmental impact. For instance, indium powder has been demonstrated as an effective catalyst for the one-pot, three-component synthesis of α-aminonitriles in water, accommodating a wide range of aldehydes and amines with excellent yields. nih.govlongdom.org Another approach involves using catalysts like β-cyclodextrin in water, which can be recycled multiple times without losing activity. organic-chemistry.org
Furthermore, replacing highly toxic cyanide reagents is a critical goal. Research into alternative, safer cyanide sources such as trimethylsilyl (B98337) cyanide (TMSCN) in conjunction with eco-friendly catalysts is a key direction. organic-chemistry.orgderpharmachemica.com Methodologies using non-toxic sources like hexacyanoferrate or even biomass-derived α-amino acids represent a significant step towards sustainability. rsc.orgresearchgate.net The development of solvent-free reaction conditions, for example using EPZG (FeCl3 supported on clay) as a catalyst, offers a simple and proficient method for producing α-aminonitriles in high yields with short reaction times. derpharmachemica.com
| Methodology | Typical Catalyst | Solvent | Cyanide Source | Key Advantages |
|---|---|---|---|---|
| Traditional Strecker Reaction | None (or acid/base) | Organic Solvents / Water | HCN, KCN | Economical, well-established nih.govmdpi.com |
| Green Strecker Reaction | Indium Powder | Water | TMSCN | Environmentally benign, high yields nih.govlongdom.org |
| Catalyst-Free Reductive Cyanation | KOtBu (mediator) | Organic Solvents | Hydrosilylation | Avoids traditional cyanation reagents organic-chemistry.org |
| Solvent-Free Synthesis | EPZG (FeCl3 on clay) | None | TMSCN | Rapid, high yields, eco-friendly derpharmachemica.com |
| Alternative Cyanide Sources | Various | Biphasic / Water | Hexacyanoferrate | Utilizes non-toxic cyanide sources rsc.orgresearchgate.net |
Exploration of Untapped Reactivity Profiles and Novel Transformations
Aminonitriles are recognized for their diverse reactivity, serving as precursors to amino acids, amides, and various nitrogen-containing heterocycles. nih.govresearchgate.net The specific structure of this compound could lead to unique reactivity that warrants exploration. The nitrile group can be transformed into amides, a reaction that can be achieved in one pot via oxidation with a peracid followed by basic treatment. oup.com This provides a versatile method for amide formation that could be applied to this compound.
The presence of both a secondary amine and a nitrile group allows for intramolecular reactions to form heterocyclic structures. Moreover, the reaction of α-aminonitriles with aminothiols like cysteine can lead to the formation of thiazolines, which can be hydrolyzed to produce dipeptides. nih.gov This pathway suggests that this compound could be a valuable starting material for synthesizing novel peptide structures or other bioactive molecules. Future studies should focus on systematically investigating its reactivity with various electrophiles and nucleophiles to uncover novel transformations and synthetic applications.
| Transformation Type | Potential Reagents/Conditions | Resulting Product Class | Potential Utility |
|---|---|---|---|
| Oxidative Conversion to Amide | m-Chloroperbenzoic acid (mCPBA), then base oup.com | Substituted Amide | Intermediate for fine chemicals |
| Reaction with Aminothiols | Cysteine or other aminothiols nih.gov | Thiazolidines, Dipeptides | Prebiotic chemistry, peptide synthesis |
| Intramolecular Cyclization | Acid or base catalysis | Nitrogen Heterocycles | Scaffolds for medicinal chemistry |
| Reductive Dimerization | Reducing agents | Vicinal Diamines | Ligand synthesis, polymer chemistry |
Advanced In Silico Approaches for Compound Design and Property Prediction
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For nitrile-containing compounds, Density Functional Theory (DFT) calculations have been successfully used to investigate their reactivity towards nucleophiles. nih.govnih.gov A key area for future research is the application of these in silico methods to this compound.
By calculating properties such as activation energies (Ea) for reactions with biological nucleophiles like cysteine, researchers can predict the compound's potential as a covalent binder to biological targets. nih.gov Such computational studies can provide a relative scale of reactivity, and a good correlation between calculated activation energies and experimental kinetic data has been demonstrated for other nitriles. nih.govresearchgate.net This predictive power can accelerate the drug discovery process by identifying promising candidates and flagging potential toxicity early on. nih.gov Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical properties, such as solubility and pKa, which are crucial for designing new molecules with desired characteristics. researchgate.net
| Computational Method | Predicted Property | Significance for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Activation Energy (Ea) for nucleophilic attack nih.gov | Predicts reactivity and potential as a covalent modifier of proteins. |
| Molecular Dynamics (MD) Simulation | Solubility Parameters, Compatibility mdpi.com | Assesses miscibility with polymers and other materials. |
| QSPR/QSAR Modeling | pKa, Lipophilicity (logP) researchgate.net | Predicts pharmacokinetic and pharmacodynamic behavior. |
| Transition State Analysis | Reaction Mechanisms mdpi.com | Provides insight into potential reaction pathways and product formation. |
Expanding Applications in Emerging Fields and Interdisciplinary Collaborations
The unique structure of this compound makes it a candidate for applications beyond traditional organic synthesis. Aminonitriles are important intermediates for a wide variety of compounds, including amino acids and nitrogen-containing heterocycles, which have profound impacts on biochemical sciences. researchgate.net The gem-dimethyl group can impart specific conformational constraints and metabolic stability, making it an attractive scaffold for medicinal chemistry.
Future research should involve interdisciplinary collaborations to explore its potential. For example, collaboration with materials scientists could investigate its use as a monomer or cross-linking agent in polymer synthesis. The nitrile group is a known motif in materials science and can influence electronic properties. nih.gov Collaboration with pharmacologists and biochemists, guided by the in silico predictions from section 7.3, could explore its bioactivity. The ability of some nitriles to act as covalent inhibitors in drug candidates highlights a potential application area. researchgate.net Exploring this compound as a building block for novel agrochemicals or pharmaceuticals represents a promising frontier that leverages its distinct chemical architecture.
Q & A
Q. What synthetic routes are recommended for 2,2-Dimethyl-3-(methylamino)propanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with nitrile alkylation followed by selective amination. For example, analogous nitrile derivatives (e.g., 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile) are synthesized via nucleophilic substitution using acetonitrile derivatives and alkyl halides under reflux in polar aprotic solvents like DMF . Optimization of reaction conditions (temperature, solvent, and stoichiometry) can be achieved using Design of Experiments (DoE) methodologies. Fractional factorial designs help identify critical variables (e.g., catalyst loading, reaction time) to maximize yield while minimizing side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming nitrile group integration, methyl substituents, and amine proton environments. For example, 2-phenylpropanenitrile derivatives are characterized by distinct nitrile carbon signals at ~115-120 ppm in 13C NMR .
- IR Spectroscopy : The nitrile stretching vibration (~2240 cm⁻¹) and N-H stretches (~3300 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, critical for purity assessment .
Q. What are the key stability considerations for this compound during storage and handling?
- Methodological Answer : Nitriles with amine groups are hygroscopic and prone to hydrolysis. Storage under inert gas (argon/nitrogen) in airtight containers at -20°C is recommended. Stability tests under varying pH and temperature conditions (e.g., accelerated degradation studies at 40°C/75% RH) can identify degradation pathways. Analytical monitoring via HPLC or GC-MS ensures batch reproducibility .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence reactivity and biological activity?
- Methodological Answer : Comparative studies of analogs (e.g., nitro vs. methoxy substituents) reveal substituent-dependent effects:
Q. How can researchers resolve contradictions in reported reaction pathways or biological data?
- Methodological Answer : Contradictions often arise from differences in experimental conditions (e.g., solvent polarity, temperature). A systematic approach includes:
- Reproducibility Trials : Replicating protocols with controlled variables (e.g., anhydrous vs. hydrated conditions).
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-tracing) to track reaction intermediates .
- Meta-Analysis : Cross-referencing data from PubChem, ECHA, and EPA DSSTox to identify consensus trends .
Q. What computational methods predict the compound’s behavior in novel reactions or environments?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) optimize transition states for nitrile hydrolysis or amine alkylation .
- Molecular Dynamics (MD) Simulations : Predict solvation effects and stability in biological membranes (e.g., logP calculations for blood-brain barrier penetration) .
- Machine Learning : Training models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts or solvents for novel transformations .
Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Enzyme Kinetics : Michaelis-Menten assays to measure inhibition constants (Ki) against target enzymes (e.g., cytochrome P450) .
- Metabolomic Profiling : LC-MS/MS to identify downstream metabolites in cell cultures, revealing detoxification or bioactivation pathways .
- CRISPR-Cas9 Knockout Models : Validating target engagement by comparing wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
